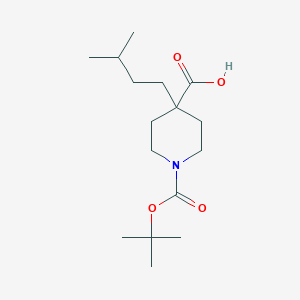
1-(tert-Butoxycarbonyl)-4-(3-methylbutyl)piperidine-4-carboxylic acid
Übersicht
Beschreibung
1-(tert-Butoxycarbonyl)-4-(3-methylbutyl)piperidine-4-carboxylic acid (tBMP) is an organic compound that is used as a key intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and fragrances. It is a versatile reagent that can be used in a variety of synthetic pathways, including condensation, esterification, and oxidation reactions. In addition, tBMP has been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. This article will discuss the synthesis of tBMP, its applications in scientific research, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and future directions for research.
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Properties
1-(tert-Butoxycarbonyl)-4-(3-methylbutyl)piperidine-4-carboxylic acid and its derivatives have been extensively studied for their chemical properties and potential applications in various fields of scientific research. The compound adopts specific conformations and has been utilized in the synthesis of several structurally complex molecules. Didierjean et al. (2002) highlighted the conformations adopted by a dipeptide containing the pipecolic acid derivative of this compound, providing insights into its structural behavior in biological systems (Didierjean, Boussard, & Aubry, 2002).
Synthesis of Amino Acid Derivatives
The compound has been pivotal in the asymmetric synthesis of amino acid derivatives, particularly those related to piperidinedicarboxylic acid. Researchers like Xue et al. (2002) have developed methodologies for synthesizing these derivatives, which are crucial in the production of various bioactive compounds (Xue, He, Roderick, Corbett, & Decicco, 2002).
Development of Proteinkinase Inhibitors
Hao et al. (2011) demonstrated the synthesis of a specific derivative of this compound as a key intermediate in the creation of potent proteinkinase inhibitors. The method suggested not only the compound's relevance in synthesizing complex molecules but also its potential application in developing pharmaceuticals (Hao, Liu, Zhang, & Chen, 2011).
Role in Organic Synthesis
Hammarström et al. (2005) and Teng et al. (2006) explored the utility of this compound in various organic synthesis processes. They investigated its role in the synthesis of different amino acid analogs and oxindole analogs, demonstrating its versatility and efficiency in chemical synthesis (Hammarström, Fu, Vail, Hammer, & McLaughlin, 2005); (Teng, Zhang, & Mendonça, 2006).
Application in Peptide Synthesis
Fernandez et al. (2002) synthesized derivatives of this compound for use in peptide synthesis. They developed constrained surrogates of dipeptides, showing the compound's potential in creating structurally complex bioactive molecules (Fernandez, Diez, Rubiralta, Montenegro, Casamitjana, Kogan, & Giralt, 2002).
Eigenschaften
IUPAC Name |
4-(3-methylbutyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO4/c1-12(2)6-7-16(13(18)19)8-10-17(11-9-16)14(20)21-15(3,4)5/h12H,6-11H2,1-5H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCVIAGOXZQKTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-Butoxycarbonyl)-4-(3-methylbutyl)piperidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Bromo-7-chloro-2,3-dihydro-benzo[1,4]dioxine](/img/structure/B1399632.png)
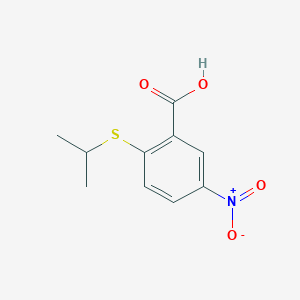
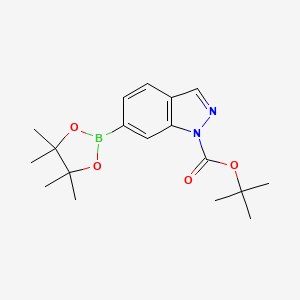
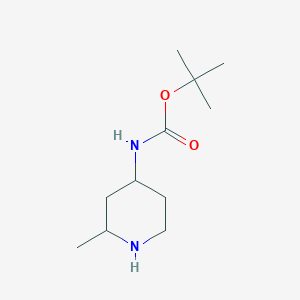
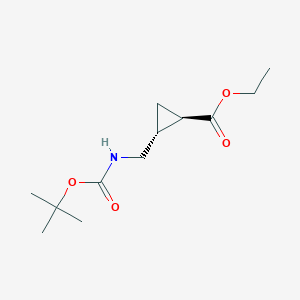
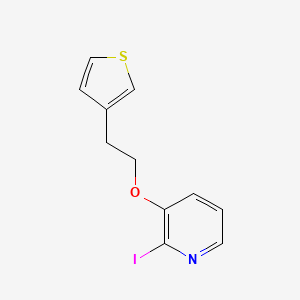

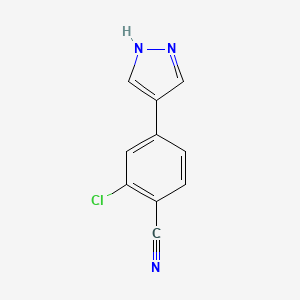

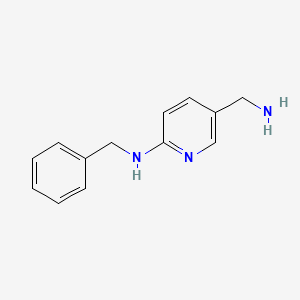
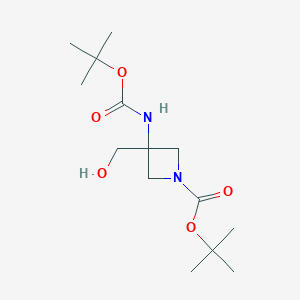
![tert-Butyl ((6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate](/img/structure/B1399649.png)
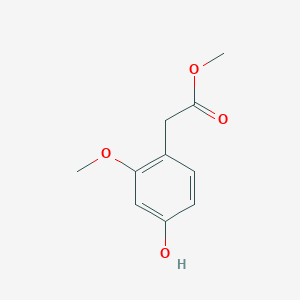
![7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1399651.png)